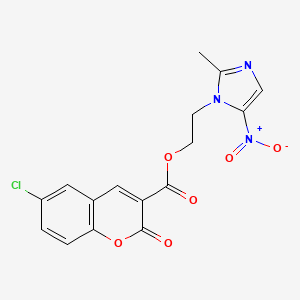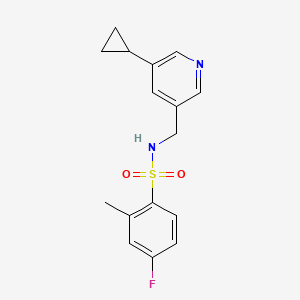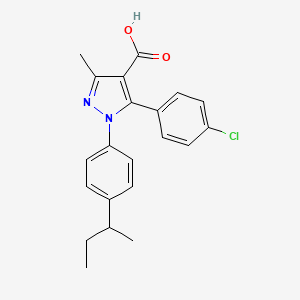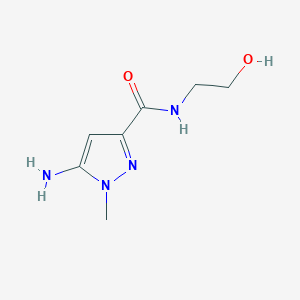
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis and plays a critical role in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders.
作用機序
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation of the enzyme. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, this compound has been shown to induce autophagy, reduce inflammation, and improve mitochondrial function. This compound has also been shown to have neuroprotective effects, including the reduction of neuroinflammation and the improvement of cognitive function.
実験室実験の利点と制限
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the pathway without affecting other signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its relatively short half-life and potential off-target effects.
将来の方向性
There are several potential future directions for research on 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound in combination with other therapeutic agents, such as chemotherapeutic agents or other metabolic modulators. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in various diseases, including diabetes, cancer, and neurodegenerative disorders.
合成法
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2,4-dichloro-5-nitropyrimidine with ethyl 2-aminoacetate, followed by the reduction of the nitro group and subsequent reaction with 2-bromoacetyl pyrazole. The final product is obtained through the hydrolysis of the ethyl ester group.
科学的研究の応用
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to inhibit cancer cell growth and induce autophagy in cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(8)4-5(10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOUBPNTJFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


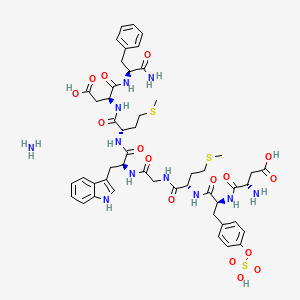
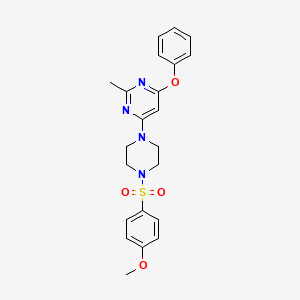
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
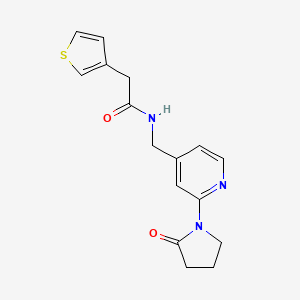
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)

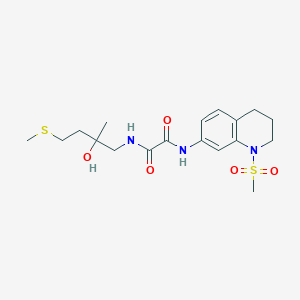
![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)
